molecular formula C11H14O4 B14727294 2-Phenoxyethyl 2-hydroxypropanoate CAS No. 6283-84-7

2-Phenoxyethyl 2-hydroxypropanoate

Cat. No.: B14727294
CAS No.: 6283-84-7
M. Wt: 210.23 g/mol
InChI Key: QGJQZYMFIIAOQM-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 2-hydroxypropanoate is an organic compound with the molecular formula C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phenoxy group and a hydroxypropanoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxyethyl 2-hydroxypropanoate typically involves the esterification of 2-phenoxyethanol with 2-hydroxypropanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Phenoxyethyl 2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can be employed under basic conditions.

Major Products Formed:

Scientific Research Applications

2-Phenoxyethyl 2-hydroxypropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with cellular membranes, altering their permeability and affecting cellular functions. Additionally, the hydroxypropanoate moiety can participate in metabolic pathways, influencing various biochemical processes .

Comparison with Similar Compounds

Uniqueness: 2-Phenoxyethyl 2-hydroxypropanoate stands out due to its combined properties of the phenoxy and hydroxypropanoate groups, making it versatile for various applications. Its unique structure allows it to participate in diverse chemical reactions and exhibit distinct biological activities .

Properties

CAS No.

6283-84-7

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

2-phenoxyethyl 2-hydroxypropanoate

InChI

InChI=1S/C11H14O4/c1-9(12)11(13)15-8-7-14-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3

InChI Key

QGJQZYMFIIAOQM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OCCOC1=CC=CC=C1)O

Origin of Product

United States

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